An In-Depth Technical Guide to the Synthesis and Purification of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
An In-Depth Technical Guide to the Synthesis and Purification of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical reagent in the solid-phase synthesis of RNA oligonucleotides. The dimethylformamidine (dmf) protecting group on the guanine base is notable for its lability, allowing for rapid deprotection protocols, which is particularly advantageous for the synthesis of sensitive or complex RNA molecules.
This document outlines a representative multi-step synthesis, including detailed experimental protocols derived from established methodologies for analogous compounds. It also covers purification strategies and expected analytical data for the final product and key intermediates.
I. Overall Synthetic Strategy
The synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a multi-step process that begins with the commercially available nucleoside, guanosine. The key transformations involve the sequential protection of the hydroxyl and exocyclic amine functionalities, followed by the final phosphitylation of the 3'-hydroxyl group. The general synthetic pathway is illustrated below.
Caption: Overall workflow for the synthesis of the target phosphoramidite.
II. Detailed Experimental Protocols
The following protocols are representative procedures based on established chemical transformations for nucleoside modifications. Researchers should adapt these methods as necessary based on their laboratory conditions and scale.
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-guanosine
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Materials:
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Guanosine
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Anhydrous Pyridine
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4,4'-Dimethoxytrityl chloride (DMT-Cl)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Methanol (MeOH)
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-
Procedure:
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Guanosine is rendered anhydrous by co-evaporation with anhydrous pyridine.
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The dried guanosine is dissolved in anhydrous pyridine.
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DMT-Cl (typically 1.1-1.3 equivalents) is added portion-wise at 0 °C with stirring.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.
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The residue is redissolved in DCM and washed with saturated aqueous NaHCO₃.
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The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
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The crude product is purified by silica gel column chromatography.
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Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-guanosine
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Materials:
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5'-O-DMT-guanosine
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Anhydrous Pyridine
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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-
Procedure:
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The 5'-O-DMT-guanosine is dried by co-evaporation with anhydrous pyridine.
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The dried starting material is dissolved in anhydrous pyridine.
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DMF-DMA (typically 2-3 equivalents) is added, and the mixture is stirred at room temperature for 18-24 hours.
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The reaction progress is monitored by TLC.
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Once the reaction is complete, the solvent is evaporated to dryness.
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The residue is co-evaporated with toluene to remove residual pyridine.
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The crude product is purified by silica gel column chromatography.
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Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N2-(dimethylformamidine)-guanosine
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Materials:
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5'-O-DMT-N2-dmf-guanosine
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Pyridine
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Silver nitrate (AgNO₃)
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tert-Butyldimethylsilyl chloride (TBDMS-Cl)
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DCM
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Saturated aqueous NaHCO₃
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-
Procedure:
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The starting nucleoside is dried by co-evaporation with anhydrous pyridine.
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The dried material is dissolved in a mixture of anhydrous pyridine and THF.
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AgNO₃ (typically 1.4 equivalents) is added, and the mixture is stirred in the dark.[1][2]
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TBDMS-Cl (typically 1.5-2.5 equivalents) is added, and the reaction is stirred at room temperature for 8-12 hours.[1][2]
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The reaction is monitored by TLC for the formation of the 2'- and 3'-O-TBDMS isomers.
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The reaction is quenched by pouring it into a saturated aqueous solution of NaHCO₃.
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The mixture is extracted with DCM. The organic layers are combined, dried over Na₂SO₄, and concentrated.
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The residue is purified by silica gel column chromatography to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and other impurities.
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Step 4: Synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
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Materials:
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5'-O-DMT-2'-O-TBDMS-N2-dmf-guanosine
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Anhydrous Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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-
Procedure:
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The protected nucleoside is dried under high vacuum.
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The dried material is dissolved in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
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DIPEA (typically 4-5 equivalents) is added to the solution.[3]
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.5-2.0 equivalents) is added dropwise at room temperature.[1][3][4]
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The reaction is stirred at room temperature for 2-4 hours and monitored by ³¹P NMR spectroscopy or TLC.
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Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ and brine.
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The organic layer is dried over Na₂SO₄, filtered, and concentrated.
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The crude phosphoramidite is purified by silica gel column chromatography.
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III. Purification Strategy
Purification at each step is crucial for obtaining a high-purity final product. The primary method employed is silica gel column chromatography.
Caption: General workflow for purification by silica gel chromatography.
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General Considerations: A small amount of a tertiary amine base (e.g., triethylamine or pyridine, ~0.5-2% v/v) is often added to the eluent to prevent the degradation of acid-sensitive groups like the DMT group on the silica gel.
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Intermediate Purifications: Gradients of methanol in dichloromethane or ethyl acetate in hexanes are commonly used. The specific gradient will depend on the polarity of the intermediate.
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Final Product Purification: The final phosphoramidite is typically purified using a gradient of ethyl acetate in hexanes, containing triethylamine. The product is usually isolated as a white foam.
IV. Data Presentation
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Transformation | Starting Material | Key Reagents | Representative Yield (%) |
| 1 | 5'-O-DMT Protection | Guanosine | DMT-Cl, Pyridine | 85-95 |
| 2 | N2-dmf Protection | 5'-O-DMT-Guanosine | DMF-DMA, Pyridine | 80-90 |
| 3 | 2'-O-TBDMS Protection | 5'-O-DMT-N2-dmf-Guanosine | TBDMS-Cl, AgNO₃ | 50-65 (of 2'-isomer) |
| 4 | 3'-O-Phosphitylation | 5'-O-DMT-2'-O-TBDMS-N2-dmf-Guanosine | (iPr₂N)₂P(O)CECl, DIPEA | 85-95 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Table 2: Expected Analytical Data for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
| Analysis | Expected Results |
| Appearance | White to off-white foam/powder |
| Molecular Formula | C₄₉H₆₇N₈O₈PSi |
| Molecular Weight | 955.16 g/mol [5][6] |
| ³¹P NMR | Two signals around δ 149-151 ppm (due to diastereomers) |
| ¹H NMR | Characteristic signals for DMT (δ 6.8-7.5 ppm), dmf (δ ~8.6 ppm), ribose protons, TBDMS (δ 0.0-0.9 ppm), cyanoethyl, and diisopropyl groups. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z ~956.2 |
| Purity (HPLC) | ≥98% |
V. Concluding Remarks
The synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a well-established though meticulous process. The success of the synthesis relies on the careful exclusion of moisture and the efficiency of the purification steps to remove isomeric byproducts and other impurities. The use of the dmf protecting group offers significant advantages in the subsequent stages of RNA synthesis and deprotection. This guide provides a solid foundation for researchers to produce this valuable reagent for their work in the expanding field of oligonucleotide therapeutics and diagnostics.
References
- 1. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite - CD BioGlyco [bioglyco.com]
